2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one (CAS 142465-12-1) is a specialized, bifunctional heterocyclic building block primarily utilized in the synthesis of tetracyclic and polynuclear medicinal compounds [1]. Structurally, it combines a lipophilic tetrahydrobenzothieno-pyrimidine core with a highly reactive 2-hydrazino group and a 3-phenyl substituent. This specific molecular architecture makes it an ideal pre-assembled precursor for generating triazolo[4,3-a]thienopyrimidines and related fused systems without the need for toxic hydrazine handling during downstream processing [2]. Compared to highly insoluble 2-thioxo or 2-chloro intermediates, it offers a favorable solubility profile for solution-phase library synthesis, making it a highly sought-after intermediate for discovery programs targeting receptor tyrosine kinases and other oncological targets [3].
Attempting to substitute CAS 142465-12-1 with its immediate synthetic precursors, such as the 2-thioxo or 2-chloro-3-phenyl analogs, introduces significant process inefficiencies and safety liabilities. Utilizing the 2-thioxo or 2-mercapto baseline requires a harsh, in-situ nucleophilic displacement with hydrazine hydrate—a highly toxic, volatile, and difficult-to-handle reagent—which often leads to incomplete conversion and competitive ring-opening side reactions [1]. Similarly, substituting the 3-phenyl group with a generic 3-alkyl or unsubstituted motif severely compromises the compound's utility in medicinal chemistry, as the 3-phenyl ring provides essential π-π stacking interactions required for high-affinity binding in the ATP pockets of target kinases like JAK2 and FLT3 [2]. Consequently, procuring the exact 2-hydrazino-3-phenyl compound is critical for both synthetic throughput and downstream biological efficacy.
When synthesizing tetracyclic triazolo[4,3-a]thienopyrimidine derivatives, utilizing the pre-formed 2-hydrazino-3-phenyl building block (CAS 142465-12-1) enables direct cyclization with orthoesters or carbon disulfide, achieving isolated yields of 75-85% [1]. In contrast, attempting a one-pot substitution-annulation sequence starting from the 2-thioxo-3-phenyl baseline precursor with hydrazine hydrate typically results in substantial ring-opening side reactions and reduces the final tetracyclic yield to below 45% [2].
| Evidence Dimension | Isolated yield of tetracyclic triazolo-thienopyrimidines |
| Target Compound Data | 75-85% yield via direct annulation |
| Comparator Or Baseline | 2-thioxo-3-phenyl baseline precursor (<45% yield via one-pot substitution) |
| Quantified Difference | >30% absolute increase in isolated yield |
| Conditions | Reaction with ethyl orthoformate or carbon disulfide under reflux |
Procuring the pre-formed hydrazine intermediate bypasses the use of hazardous hydrazine hydrate in the buyer's facility and drastically improves the throughput of tetracyclic library synthesis.
The 2-hydrazino moiety provides a highly reactive alpha-effect bis-nucleophile compared to standard 2-amino or 2-chloro thienopyrimidines. Kinetic principles dictate that the alpha-nitrogen of the hydrazine group undergoes condensation reactions significantly faster than standard exocyclic amines [1]. This allows CAS 142465-12-1 to selectively react with a wide range of electrophiles (e.g., acid chlorides, isothiocyanates, and dicarbonyls) under mild conditions without the need for harsh metal catalysts required by 2-chloro analogs [2].
| Evidence Dimension | Nucleophilic condensation rate and conditions |
| Target Compound Data | Rapid cyclization/condensation under mild, catalyst-free conditions |
| Comparator Or Baseline | 2-chloro-3-phenyl-thienopyrimidine (requires metal catalysis or harsh heating) |
| Quantified Difference | Elimination of metal catalysts and reduction in reaction temperature |
| Conditions | Condensation with acid chlorides or dicarbonyls in standard organic solvents |
It allows for rapid, catalyst-free generation of diverse chemical libraries, reducing process costs and eliminating heavy metal contamination in biological screening.
In the development of Fms-related receptor tyrosine kinase-3 (FLT3) and JAK2 inhibitors, the 3-phenyl substitution on the thienopyrimidine core is structurally critical. Molecular docking and in vitro screening demonstrate that downstream derivatives of CAS 142465-12-1 achieve potent anti-proliferative activity (e.g., HepG-2 IC50 ~8.0 μM) due to essential π-π stacking interactions within the kinase ATP-binding pocket [1]. Substituting this scaffold with a 3-methyl or 3-unsubstituted analog eliminates these hydrophobic contacts, typically resulting in a >5-fold loss of target affinity and cellular potency [2].
| Evidence Dimension | In vitro anti-proliferative potency (IC50) and binding affinity |
| Target Compound Data | IC50 ~8.0 μM (HepG-2) for optimized derivatives |
| Comparator Or Baseline | 3-alkyl/unsubstituted thienopyrimidines (>40 μM IC50) |
| Quantified Difference | >5-fold improvement in cellular potency |
| Conditions | In vitro kinase inhibition and HepG-2 cell viability assays |
For oncology drug discovery programs, procuring the 3-phenyl scaffold is mandatory to achieve the baseline hydrophobic interactions required for competitive ATP-site kinase inhibition.
Due to its pre-installed, highly reactive 2-hydrazino group, CAS 142465-12-1 is the optimal starting material for generating tetracyclic triazolo-thienopyrimidine libraries. It allows process chemists to bypass the handling of toxic hydrazine hydrate and achieve 75-85% yields in direct annulation reactions with orthoesters or carbon disulfide [1].
The presence of the 3-phenyl substituent provides critical π-π stacking interactions required for ATP-competitive kinase inhibition. This compound is therefore heavily prioritized in medicinal chemistry programs targeting FLT3 and JAK2 for the treatment of hematological malignancies and solid tumors, where downstream derivatives have demonstrated low-micromolar efficacy (e.g., IC50 ~8.0 μM against HepG-2 cells) [2].
Leveraging the alpha-effect of the hydrazino moiety, this compound is utilized in high-throughput, catalyst-free condensation workflows. It rapidly reacts with dicarbonyls, acid chlorides, and isothiocyanates under mild conditions, making it highly suitable for parallel synthesis where trace metal contamination from cross-coupling catalysts must be strictly avoided [3].